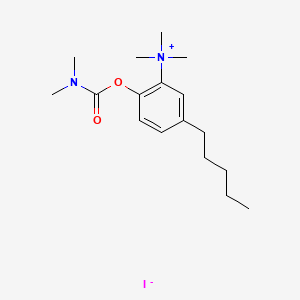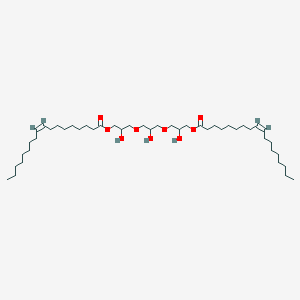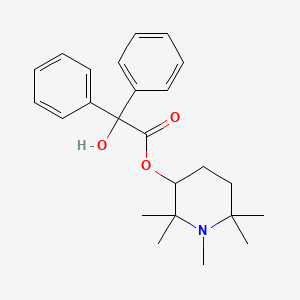
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.508 g/mol . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a highly substituted piperidine ring. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester typically involves the esterification of benzilic acid with 1,2,2,6,6-pentamethyl-3-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of new compounds.
Common reagents used in these reactions include potassium hydroxide (for rearrangement reactions), hydrogen gas with a palladium catalyst (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the piperidinol derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester can be compared with other similar compounds, such as:
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: This compound is used as a light stabilizer and has similar structural features but different applications.
Benzilic acid esters: Other esters of benzilic acid may have different substituents on the piperidine ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its highly substituted piperidine ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63991-46-8 |
|---|---|
Molekularformel |
C24H31NO3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO3/c1-22(2)17-16-20(23(3,4)25(22)5)28-21(26)24(27,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20,27H,16-17H2,1-5H3 |
InChI-Schlüssel |
YZLDURCREAJHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


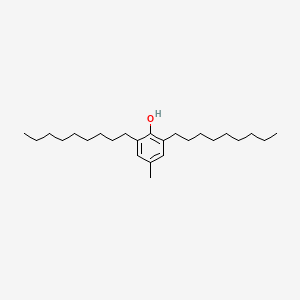

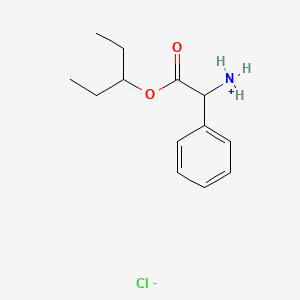
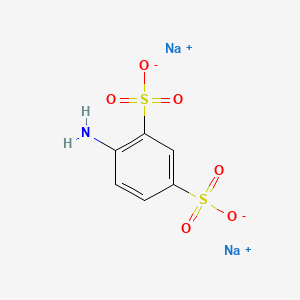

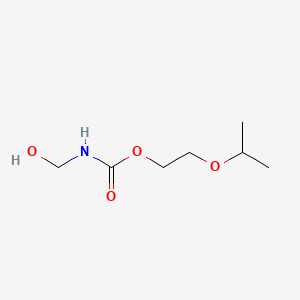
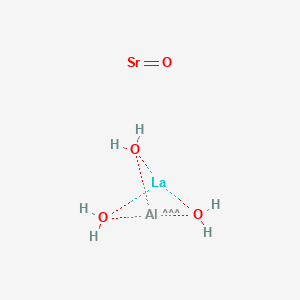
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
